molecular formula C20H20ClN3O2S B303589 3-amino-N-(3-chloro-4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(3-chloro-4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303589
M. Wt: 401.9 g/mol
InChI Key: XNCNPLQUZBLTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(3-chloro-4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-chloro-4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-(3-chloro-4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide include its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-(3-chloro-4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its potential to target multiple biological processes. However, a limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its effectiveness in certain experimental settings.

Future Directions

For the study of 3-amino-N-(3-chloro-4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide include further investigation of its mechanism of action, optimization of its pharmacological properties, and development of novel drug delivery systems to improve its bioavailability. Additionally, this compound may be useful in combination therapy with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-amino-N-(3-chloro-4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves the reaction of 3-chloro-4-methoxyaniline with cycloheptanone in the presence of sodium methoxide to form the intermediate product. This intermediate product is then reacted with thioacetic acid to form the final compound.

Scientific Research Applications

The scientific research application of 3-amino-N-(3-chloro-4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is vast and includes its potential use as an anticancer agent, antiviral agent, and anti-inflammatory agent. This compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-amino-N-(3-chloro-4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

6-amino-N-(3-chloro-4-methoxyphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C20H20ClN3O2S/c1-26-16-8-7-12(10-14(16)21)23-19(25)18-17(22)13-9-11-5-3-2-4-6-15(11)24-20(13)27-18/h7-10H,2-6,22H2,1H3,(H,23,25)

InChI Key

XNCNPLQUZBLTHW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCCC4)N=C3S2)N)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCC4=C3)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.